![molecular formula C10H11Cl2N B2585102 6'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride CAS No. 2197054-82-1](/img/structure/B2585102.png)
6'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6’-Chlorospiro[cyclopropane-1,3’-indoline] hydrochloride is a synthetic compound . It has a molecular weight of 216.11 and a molecular formula of C10H11Cl2N .
Synthesis Analysis
The synthesis of spirocyclopropane compounds, which are similar to 6’-Chlorospiro[cyclopropane-1,3’-indoline] hydrochloride, has been a subject of research for many years . Various methods have been reported, including the use of different synthetic methodologies . For instance, the synthesis of 6’-chlorospiro[cyclopropane-1,3’-indoline]-2’-one was achieved through a general procedure that involved purification by flash chromatography .Chemical Reactions Analysis
The chemical reactions involving spirocyclopropane compounds have been studied extensively . These reactions often involve the cleavage of the C spiro –O bond, especially when electron-withdrawing substituents are introduced into the 2H-chromene moiety of the molecule .Wissenschaftliche Forschungsanwendungen
Synthesis Strategies and Chemical Transformations
6'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride is a compound that has garnered interest in synthetic chemistry, particularly in the context of constructing complex indoline alkaloid skeletons and other nitrogen-containing heterocycles. Research has focused on the development of synthesis strategies involving cyclopropanation reactions, which are critical for assembling various indoline alkaloid frameworks.
One approach to synthesizing indoline alkaloids involves the cyclopropanation of enamines and subsequent transformations of the cyclopropyl intermediates. This strategy, known as the CRI (cyclopropanation/ring-opening/iminium cyclization) reaction, has proven effective for constructing hexahydropyrrolo[2,3-b]indoline, tetrahydro-9a,4a-iminoethano-9H-carbazole, and tetrahydroquinolino[2,3-b]indoline skeletons. Such methodologies underscore the versatility of cyclopropanation reactions in accessing complex natural product structures and highlight the compound's role in synthesizing challenging molecular architectures (Zhang, Song, & Qin, 2011).
Chemoselective Reactions and Functionalization
The chemoselectivity of reactions involving this compound or its analogs has been explored to develop efficient synthetic routes to various functionalized molecules. For instance, chemoselective double Michael additions have facilitated the synthesis of diarylspiro[cyclohexane-1,3′-indoline]-2′4-diones, showcasing the compound's utility in achieving high yields and atom economy under mild conditions (Li, Li, & Yang, 2017).
Structural and Biological Studies
The structural elucidation and biological evaluation of derivatives of this compound have been conducted to understand their potential as anticancer agents. Compounds synthesized from this framework exhibited promising activity against various human cancer cell lines, with certain derivatives showing significant effects in inducing apoptotic cell death. Such studies not only provide insights into the compound's potential therapeutic applications but also highlight the importance of structural modifications in enhancing biological activity (Reddy et al., 2015).
Eigenschaften
IUPAC Name |
6-chlorospiro[1,2-dihydroindole-3,1'-cyclopropane];hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN.ClH/c11-7-1-2-8-9(5-7)12-6-10(8)3-4-10;/h1-2,5,12H,3-4,6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLIVINKXMQBAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNC3=C2C=CC(=C3)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

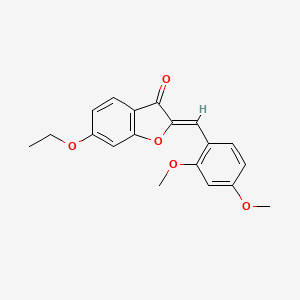
![1-[(3,4-dichlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2585022.png)
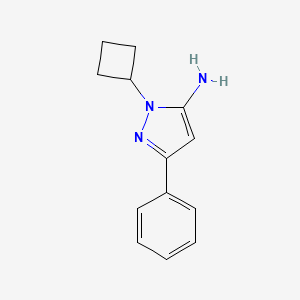
![8-[1-(Prop-2-yn-1-yl)piperidine-2-carbonyl]-3-oxa-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B2585025.png)

![N-phenyl-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2585029.png)
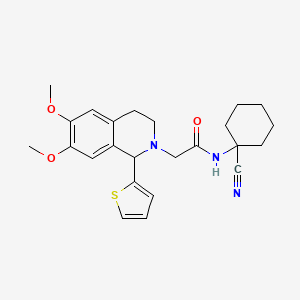
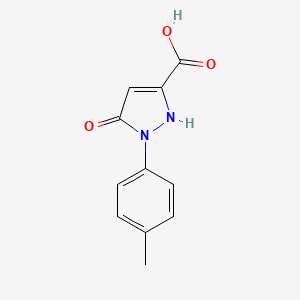
![N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2585034.png)

![3-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione](/img/structure/B2585037.png)
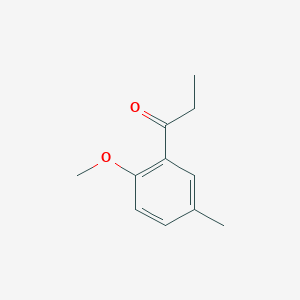
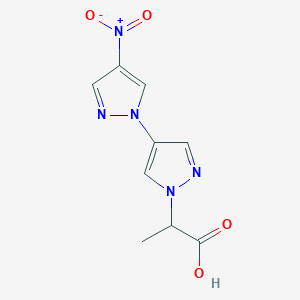
![5-[(4-Benzylpiperidin-1-yl)sulfonyl]-2-chloropyridine](/img/structure/B2585042.png)